molecular formula C13H21BrN2O4S B3016644 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898638-76-1

4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide

Katalognummer B3016644
CAS-Nummer: 898638-76-1
Molekulargewicht: 381.29
InChI-Schlüssel: BAYBWAIPYQGQLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an aromatic ring and have been explored for various therapeutic applications, including enzyme inhibition and anticancer properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an aromatic amine with sulfonyl chlorides. For instance, a related compound was synthesized by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to yield a series of N-substituted sulfonamides . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reaction with different electrophiles .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2NH2) attached to an aromatic ring. The structural characterization is typically carried out using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The crystal structure of related compounds can be determined using single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and conformation .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including enzyme inhibition, as demonstrated by the inhibitory effects on acetylcholinesterase and α-glucosidase . The kinetic mechanism of enzyme inhibition can be analyzed using Lineweaver-Burk plots and Dixon plots to determine inhibition constants and the nature of inhibition (competitive or irreversible) . Additionally, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with N,N-dibromobenzenesulfonamide has been used to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and spectroscopic characteristics, are crucial for their pharmacological application. For example, poor water solubility can necessitate the delivery of a compound in a formulation, which can impact its pharmacokinetics and pharmacodynamics . The specific activity and radiochemical purity of radiolabeled sulfonamide derivatives are also important for in vivo pharmacokinetic and pharmacodynamic evaluation .

Wissenschaftliche Forschungsanwendungen

  • Gas-Liquid Chromatography of Primary Sulfonamides

    Dimethylformamide dialkylacetals, including similar sulfonamide compounds, have been utilized in gas-liquid chromatography, particularly for the analysis of primary sulfonamides. These compounds are known for their excellent chromatographic properties and are useful for studies involving biological samples, as demonstrated in the determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

  • Photodynamic Therapy in Cancer Treatment

    Sulfonamide derivatives have been synthesized for use in photodynamic therapy, a treatment method for cancer. Specifically, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise due to their high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Cancer Therapeutics

    Derivatives of benzenesulfonamide, including those similar to 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide, have been explored as small molecule inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds have shown potential in antagonizing tumor growth in animal models of cancer (Mun et al., 2012).

  • Aminocarbonylation Reactions

    Sulfonamide derivatives have been used in palladium-catalyzed aminocarbonylation reactions. These reactions are important in organic synthesis, providing a method for the formation of aryl amides (Wan, Alterman, Larhed, & Hallberg, 2002).

  • Computational Chemistry and Protein Interaction Studies

    New sulfonamide molecules, including those structurally related to 4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide, have been studied for their structural and electronic properties using computational chemistry techniques. These studies include interactions with proteins, which is critical for understanding the pharmacological potential of these compounds (Murthy et al., 2018).

  • Development of Synthetic Molecules for Therapeutic Applications

    Sulfonamide derivatives have been synthesized and characterized for their potential as therapeutic agents, including their use in antibacterial and enzyme inhibition studies. These compounds have shown promising results in inhibiting bacterial growth and enzymes, indicating their potential in medical applications (Abbasi et al., 2017).

Safety and Hazards

This compound is likely to have similar safety and hazard characteristics to 4-Bromo-N,N-dimethylaniline, which is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin, eye, and respiratory tract irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O4S/c1-16(2)7-5-6-15-21(17,18)13-9-11(19-3)10(14)8-12(13)20-4/h8-9,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBWAIPYQGQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-(dimethylamino)propyl)-2,5-dimethoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.